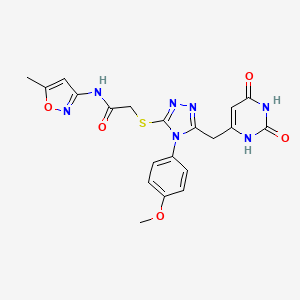
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves various chemical reactions, typically starting from specific sulfonyl chlorides reacting with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide involved reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by FTIR, NMR, XRD, and thermal analysis, using DFT for molecular geometry and vibrational frequencies analysis (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
X-ray diffraction (XRD) is commonly used to determine the crystal structure of sulfonamide compounds, providing detailed insights into the molecular geometry. For instance, studies have utilized XRD alongside DFT calculations to compare and validate the experimental and theoretical molecular structures, offering insights into stability, hyperconjugative interactions, and charge delocalization (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, forming complex structures with metals or other organic molecules. Their bonding nature and structure can be deduced from physical, spectral, and analytical data. Such compounds often exhibit significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties, including thermal stability and crystallization behavior, can be studied using thermal analysis methods like TGA and DTA. These methods help in understanding the thermal stability and decomposition patterns of sulfonamide compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2013).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity and interaction with other molecules, can be explored through NBO analysis, HOMO-LUMO studies, and molecular electrostatic potential calculations. These analyses provide insights into the molecule's stability, charge transfer processes, and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
科学的研究の応用
Cytotoxicity and Enzyme Inhibition
Sulfonamide derivatives, including those with methoxylated pyrazoline and benzene sulfonamide moieties, have been investigated for their cytotoxic activities against tumor and non-tumor cell lines. These compounds also exhibit inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for treating conditions like glaucoma, epilepsy, and mountain sickness. Some derivatives have shown superior inhibitory activity compared to the reference compound acetazolamide, making them potential candidates for further pharmacological studies (Kucukoglu et al., 2016).
Antimicrobial and Antifungal Activity
Sulfonamide-derived compounds, when synthesized and characterized along with their transition metal complexes, have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against several fungal strains. This highlights their potential as lead compounds for the development of new antimicrobial and antifungal agents (Chohan & Shad, 2011).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Novel sulfonamides carrying biologically active moieties have been evaluated for their ability to inhibit VEGFR-2, a key target in cancer therapy due to its role in angiogenesis. Some derivatives exhibited significant activity as VEGFR-2 inhibitors, suggesting their utility in the development of anticancer agents (Ghorab et al., 2016).
Antioxidant Activity
Pyrazole-based sulfonamide derivatives have been synthesized and shown to exhibit significant antimicrobial and antioxidant activities. These findings support their potential application in treating oxidative stress-related diseases (Badgujar, More, & Meshram, 2018).
Polymorphism and Material Science Applications
Research into the polymorphism of aromatic sulfonamides with fluorine groups has provided insights into the effects of fluorine on the polymorphism of these compounds. This research is relevant for the development of materials with tailored physical properties, including stability and solubility (Terada et al., 2012).
特性
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYNQILOFYZTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Tert-butylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B2491764.png)
![2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B2491768.png)
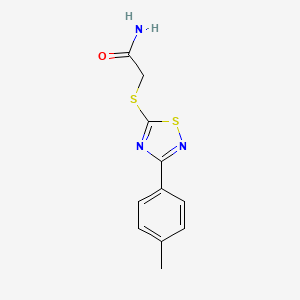
![1-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]-4-fluorobenzene](/img/structure/B2491773.png)
![1-butyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2491774.png)
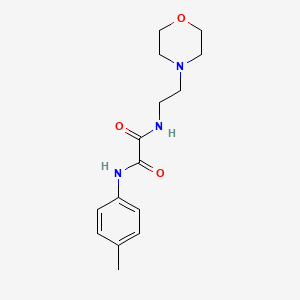
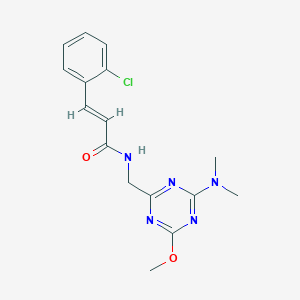
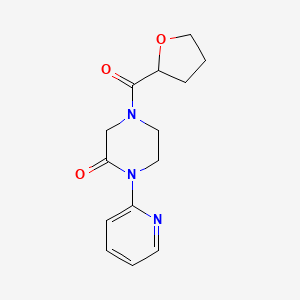
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)

![methyl 3-(N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2491783.png)
